molecular formula C5H12FO2P B075285 Isopropoxy-ethyl-phosphoryl fluoride CAS No. 1189-87-3

Isopropoxy-ethyl-phosphoryl fluoride

Cat. No. B075285
CAS RN: 1189-87-3
M. Wt: 154.12 g/mol
InChI Key: KXKAXOZWSFAJTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isopropoxy-ethyl-phosphoryl fluoride, also known as VX, is a highly toxic chemical agent that was developed for military use as a nerve agent. It is an organophosphate compound that acts as a cholinesterase inhibitor, leading to the accumulation of acetylcholine and ultimately resulting in paralysis and death. VX is considered to be one of the most lethal chemical agents ever developed, and its production and use is strictly controlled under international law.

Mechanism Of Action

Isopropoxy-ethyl-phosphoryl fluoride acts as a cholinesterase inhibitor, blocking the breakdown of acetylcholine in the nervous system. This leads to an accumulation of acetylcholine, which overstimulates the nervous system and ultimately results in paralysis and death. The mechanism of action of Isopropoxy-ethyl-phosphoryl fluoride is similar to that of other nerve agents, such as sarin and soman.

Biochemical And Physiological Effects

The biochemical and physiological effects of Isopropoxy-ethyl-phosphoryl fluoride are severe and can be fatal. The symptoms of Isopropoxy-ethyl-phosphoryl fluoride poisoning include sweating, nausea, vomiting, convulsions, respiratory failure, and ultimately death. The effects of Isopropoxy-ethyl-phosphoryl fluoride are rapid and can occur within minutes of exposure. The severity of the effects depends on the dose and route of exposure, with inhalation being the most lethal.

Advantages And Limitations For Lab Experiments

Isopropoxy-ethyl-phosphoryl fluoride has several advantages and limitations for use in lab experiments. Its high toxicity and specificity make it a useful tool for studying cholinesterase inhibition and the effects of nerve agents on the nervous system. However, its extreme toxicity and hazardous nature make it difficult to work with and require specialized equipment and expertise. Additionally, the production and use of Isopropoxy-ethyl-phosphoryl fluoride is strictly controlled under international law, limiting its availability for research purposes.

Future Directions

There are several future directions for research on Isopropoxy-ethyl-phosphoryl fluoride and other nerve agents. One area of focus is the development of more effective antidotes and protective measures against their effects. Another area of research is the development of new methods for detecting and identifying nerve agents, which could improve their detection and response in the event of a chemical attack. Additionally, research is needed to better understand the long-term effects of exposure to nerve agents and to develop treatments for those who have been exposed.

Synthesis Methods

The synthesis of Isopropoxy-ethyl-phosphoryl fluoride is a complex process that involves several steps. The precursor chemicals used in the synthesis include diisopropylaminoethanol, phosphorus oxychloride, and thionyl chloride. These chemicals are combined in a specific order and under controlled conditions to produce Isopropoxy-ethyl-phosphoryl fluoride. The synthesis process is highly hazardous and requires specialized equipment and expertise to carry out safely.

Scientific Research Applications

Isopropoxy-ethyl-phosphoryl fluoride has been extensively studied for its toxicological properties and its potential use as a chemical weapon. Research has focused on understanding its mechanism of action, as well as developing antidotes and protective measures against its effects. Isopropoxy-ethyl-phosphoryl fluoride has also been used as a research tool in studies of cholinesterase inhibition and the effects of nerve agents on the nervous system.

properties

CAS RN

1189-87-3

Product Name

Isopropoxy-ethyl-phosphoryl fluoride

Molecular Formula

C5H12FO2P

Molecular Weight

154.12 g/mol

IUPAC Name

2-[ethyl(fluoro)phosphoryl]oxypropane

InChI

InChI=1S/C5H12FO2P/c1-4-9(6,7)8-5(2)3/h5H,4H2,1-3H3

InChI Key

KXKAXOZWSFAJTG-UHFFFAOYSA-N

SMILES

CCP(=O)(OC(C)C)F

Canonical SMILES

CCP(=O)(OC(C)C)F

Origin of Product

United States

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